molecular formula C16H19N3O4 B2605516 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide CAS No. 941945-82-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide

Cat. No.: B2605516
CAS No.: 941945-82-0
M. Wt: 317.345
InChI Key: MZWFIFAXJZWRHE-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxamide) backbone substituted with a 2-nitrophenyl group and a 2-(cyclohex-1-en-1-yl)ethyl moiety. Its structure combines aromatic nitro functionality with a cycloalkenyl group, which may confer unique physicochemical properties, such as varied solubility, steric bulk, and electronic interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-15(17-11-10-12-6-2-1-3-7-12)16(21)18-13-8-4-5-9-14(13)19(22)23/h4-6,8-9H,1-3,7,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFIFAXJZWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the ethyl chain: This step often involves an alkylation reaction using an appropriate alkyl halide.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to a benzene ring, followed by a coupling reaction to attach the benzene ring to the ethanediamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexene ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which features a nitro-substituted phenyl ring and a sulfonamide-acetamide hybrid. Key differences include:

  • Backbone modification : The target compound uses an ethanediamide (oxamide) core, while the analogue employs a sulfonamide-acetamide system.
  • Substituent variation : The cyclohexenyl group in the target compound introduces steric bulk and aliphatic character absent in the chlorinated phenyl-sulfonamide analogue.
Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Weight ~347.4 g/mol (estimated) 306.7 g/mol
Key Functional Groups 2-Nitrophenyl, ethanediamide, cyclohexenyl-ethyl 4-Chloro-2-nitrophenyl, sulfonamide, acetamide
Hydrogen Bonding Likely via amide NH and nitro O Observed C–H···O and N–H···O interactions

Physicochemical Properties

  • Solubility : The cyclohexenyl group in the target compound may enhance lipophilicity compared to the sulfonamide analogue, which has polar sulfonyl groups .
  • Crystallinity : Analogues like N-(4-chloro-2-nitrophenyl) derivatives exhibit layered packing via C–H···O interactions (). The target compound’s bulkier cyclohexenyl substituent could disrupt such packing, leading to lower melting points or amorphous tendencies.

Research Findings and Limitations

  • In contrast, analogues like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide have been resolved via X-ray diffraction, revealing nitro group torsion angles of ~160° and intermolecular hydrogen-bonding networks .
  • Computational Predictions : Molecular modeling could estimate the target compound’s conformation, but experimental validation (e.g., SHELX-refined crystallography, as in ) remains necessary.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide, often referred to as a nitrophenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview based on available literature.

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol
  • Solubility : Approximately 26.7 µg/mL at pH 7.4
  • IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on cellular mechanisms.

Research indicates that compounds containing nitrophenyl groups can exhibit significant biological activities, primarily through the following mechanisms:

  • Inhibition of Protein Kinases : Nitrophenyl derivatives have been noted for their ability to inhibit specific protein kinases, which play vital roles in cell signaling pathways associated with cancer progression.
  • Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activities, potentially reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study conducted by researchers at the Burnham Center for Chemical Genomics assessed the cytotoxic effects of various nitrophenyl derivatives, including our compound of interest. The findings indicated that:

  • The compound exhibited a dose-dependent inhibition of cancer cell proliferation.
  • IC50 values were determined for several cancer cell lines, with values ranging from 5 µM to 15 µM depending on the specific cell type.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound:

  • The compound was found to inhibit the activity of certain enzymes involved in metabolic pathways.
  • Kinetic studies revealed that it acts as a competitive inhibitor, which could have implications for drug design targeting metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityDose-dependent inhibition of cancer cell growth
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
Antioxidant EffectsPotential reduction of oxidative stress

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